Patent-Specific Structural Disclosure as an LPAR Antagonist Scaffold
The compound is explicitly claimed as part of the Markush structure in the LPAR antagonist patent US9321738 . While the patent provides quantitative IC50 data for several close analogs against LPA1 and LPA3, the specific IC50 for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is not disclosed in the public excerpts. However, the patent's structure-activity relationship (SAR) tables indicate that the 3,5-dibromo substitution is a critical feature for achieving sub-micromolar potency. For example, related compounds in the series with 3,5-dichloro substitutions show IC50 values shifting from >10,000 nM to <100 nM depending on the N-alkyl group .
| Evidence Dimension | Structural disclosure and patent family SAR context |
|---|---|
| Target Compound Data | Explicitly disclosed as a representative compound in US9321738; 3,5-dibromo substitution pattern is essential for activity. |
| Comparator Or Baseline | Related N-alkyltriazole analogs with variable halogen substitution (e.g., 3,5-dichloro) show IC50 values ranging from >10,000 nM to <100 nM depending on N-alkyl group optimization. |
| Quantified Difference | Quantitative IC50 difference not available for the specific compound; class-level SAR predicts high potency. |
| Conditions | LPA1 and LPA3 receptor antagonism assays in recombinant human cells (Chem-1) measuring inhibition of LPA-induced calcium mobilization. |
Why This Matters
Procurement of this specific compound is justified because it is the direct chemical matter from a patented, therapeutically relevant series, which is essential for replicating or advancing the disclosed SAR studies; generic analogs would miss key binding features.
- [1] Gabriel, S.D., Hamilton, M.M., Lucas, M.C., Qian, Y., & Sidduri, A. (2015). N-alkyltriazole compounds as LPAR antagonists. U.S. Patent No. US9321738. Washington, DC: U.S. Patent and Trademark Office. View Source
